5-Methyl-2,3-dihydro-1,4-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3-dihydro-1,4-dithiine is a heterocyclic organic compound with the molecular formula C5H8S2. It belongs to the class of 1,4-dithiins, which are sulfur-containing six-membered rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dithiolane with methylating agents, followed by cyclization to form the desired 1,4-dithiin structure . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and temperatures maintained at around -110°C to facilitate the formation of the cyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the dithiin ring to a more reduced form, such as a thioketal.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioketals.
Substitution: Various substituted dithiin derivatives.
Scientific Research Applications
5-Methyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1,4-dithiine involves its ability to undergo various chemical transformations due to the presence of sulfur atoms in its structure. These transformations can lead to the formation of reactive intermediates that interact with molecular targets in biological systems. The specific pathways and molecular targets depend on the nature of the derivatives and the context of their use .
Comparison with Similar Compounds
1,3-Dithiane: Another sulfur-containing six-membered ring, but with different reactivity and applications.
1,4-Dithiane: Similar to 1,3-dithiane but with a different arrangement of sulfur atoms.
2,3-Dihydro-1,4-dithiin: A close structural relative with similar reactivity but different substitution patterns.
Uniqueness: 5-Methyl-2,3-dihydro-1,4-dithiine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiin derivatives. This uniqueness makes it valuable in specialized synthetic applications and research contexts .
Properties
CAS No. |
5769-49-3 |
---|---|
Molecular Formula |
C5H8S2 |
Molecular Weight |
132.3 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C5H8S2/c1-5-4-6-2-3-7-5/h4H,2-3H2,1H3 |
InChI Key |
XRCNPRZPSUNYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.